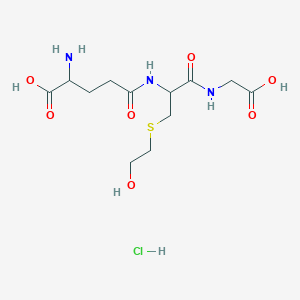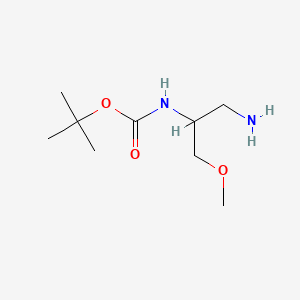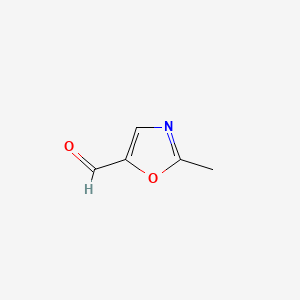
2-Propylhexanoic Acid-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylhexanoic Acid-d7 is the labelled analogue of 2-Propylhexanoic Acid, which is an impurity found in valproic acid . It has a molecular formula of C9H11D7O2 and a molecular weight of 165.28 .
Molecular Structure Analysis
The IUPAC name for 2-Propylhexanoic Acid-d7 is 2-(1,1,2,2,3,3,3-Heptadeuteriopropyl)Hexanoic Acid . The InChI isInChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2 . Physical And Chemical Properties Analysis
2-Propylhexanoic Acid has a molecular weight of 158.24 g/mol. It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count. It has 6 rotatable bond counts. Its exact mass is 158.130679813 g/mol and its monoisotopic mass is 158.130679813 g/mol .科学的研究の応用
Drug Development
“2-Propylhexanoic Acid-d7” is a labelled analogue of 2-Propylhexanoic Acid, which is an impurity found in valproic acid . This makes it useful in the field of drug development, particularly in the study and development of drugs related to valproic acid.
Organic Synthesis
This compound can be used in organic synthesis. The presence of deuterium atoms makes it a valuable tool in reactions where the isotopic effect of deuterium can influence the outcome of the reaction or the mechanism can be studied.
Material Science
In material science, “2-Propylhexanoic Acid-d7” can be used in the development of new materials. The deuterium atoms can alter the properties of the material, making it possible to create materials with unique characteristics.
Metabolic Research
Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . “2-Propylhexanoic Acid-d7” can be used in metabolic research to trace the metabolic pathways of 2-Propylhexanoic Acid.
Environmental Studies
In environmental studies, “2-Propylhexanoic Acid-d7” can be used as a tracer to study the environmental fate and transport of 2-Propylhexanoic Acid .
Chemical Reference
Small molecule compounds labeled with stable isotopes can be used as chemical reference for chemical identification, qualitative, quantitative, detection, etc . “2-Propylhexanoic Acid-d7” can serve as a reference compound in various types of analytical chemistry applications.
NMR Solvents
Various types of NMR solvents can be used to study the structure, reaction mechanism and reaction kinetics of compounds . “2-Propylhexanoic Acid-d7” can be used in NMR studies due to its deuterium atoms.
Clinical Diagnostics
In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening . “2-Propylhexanoic Acid-d7” could potentially be used in these applications due to its unique isotopic signature.
作用機序
Target of Action
2-Propylhexanoic Acid-d7 is the labelled analogue of 2-Propylhexanoic Acid
Biochemical Pathways
It’s known that stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . Therefore, it can be inferred that 2-Propylhexanoic Acid-d7 might be involved in various metabolic pathways.
Pharmacokinetics
It’s known that the compound is used for pharmaceutical testing , suggesting that it has been studied for its pharmacokinetic properties.
Result of Action
For instance, 2-Propylhexanoic Acid has been found to have toxic effects when administered intraperitoneally .
Action Environment
It’s known that the compound is used in various research fields, including metabolic research and environmental studies , suggesting that its action may be influenced by various environmental factors.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2-Propylhexanoic Acid-d7 can be achieved through the deuteration of 2-Propylhexanoic Acid. The starting material, 2-Propylhexanoic Acid, can be synthesized through the oxidation of 2-Propyl-1-heptanol. The oxidation reaction can be carried out using an oxidizing agent such as potassium permanganate or chromium trioxide. The resulting 2-Propylhexanoic Acid can then be deuterated using deuterium gas or deuterated solvents such as deuterated water or deuterated methanol.", "Starting Materials": ["2-Propyl-1-heptanol", "Oxidizing agent (potassium permanganate or chromium trioxide)", "Deuterium gas or deuterated solvents (deuterated water or deuterated methanol)"], "Reaction": ["Oxidation of 2-Propyl-1-heptanol using an oxidizing agent such as potassium permanganate or chromium trioxide to yield 2-Propylhexanoic Acid", "Deuteration of 2-Propylhexanoic Acid using deuterium gas or deuterated solvents such as deuterated water or deuterated methanol to yield 2-Propylhexanoic Acid-d7"] } | |
CAS番号 |
1246818-01-8 |
分子式 |
C9H18O2 |
分子量 |
165.284 |
IUPAC名 |
2-(1,1,2,2,3,3,3-heptadeuteriopropyl)hexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2 |
InChIキー |
HWXRWNDOEKHFTL-WRYJHXPGSA-N |
SMILES |
CCCCC(CCC)C(=O)O |
同義語 |
4-Octanecarboxylic Acid-d7; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)


![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)


![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)


![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)